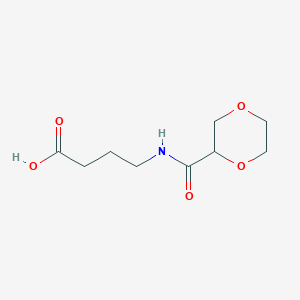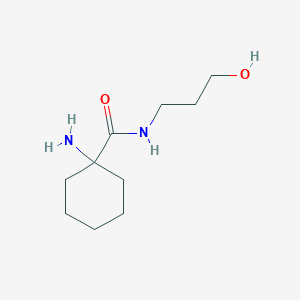
4-(1,4-Dioxane-2-carbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Dioxane-2-carbonylamino)butanoic acid, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. It is a reactive molecule that can be used to modify biomolecules such as proteins, peptides, and nucleic acids. DBCO-PEG4-NHS ester is a popular tool for bioconjugation, which is the process of linking two biomolecules together.
Mecanismo De Acción
The mechanism of action of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester involves the reaction between the NHS ester group and the amino groups of biomolecules such as proteins, peptides, and nucleic acids. The reaction forms a stable covalent bond between the biomolecule and 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester, which allows for bioconjugation.
Biochemical and Physiological Effects:
4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is a relatively non-toxic compound that does not have any known biochemical or physiological effects. However, it is important to note that the biomolecules that are modified with 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester may have altered biochemical and physiological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester for bioconjugation include its high reactivity, stability, and versatility. It can be used to modify a wide range of biomolecules and can be easily conjugated to fluorescent dyes or other imaging agents. However, one limitation of using 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is that it requires the presence of amino groups on the biomolecule to be modified. Additionally, the reaction between 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester and biomolecules may be affected by factors such as pH, temperature, and the presence of other chemicals.
Direcciones Futuras
There are several future directions for the use of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester in scientific research. One potential application is in the development of targeted drug delivery systems. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester can be used to modify drug molecules with targeting ligands, allowing for more specific delivery to diseased cells or tissues. Another potential application is in the development of biosensors for detecting biomolecules such as proteins or nucleic acids. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester can be used to modify the surface of biosensors, allowing for more sensitive and specific detection. Overall, the versatility and reactivity of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester make it a valuable tool for a wide range of scientific applications.
Métodos De Síntesis
The synthesis of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester involves several steps. First, 4-(1,4-Dioxane-2-carbonylamino)butanoic acid is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and L-lysine. Next, the NHS ester group is added to the carboxylic acid group of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester. This reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
Aplicaciones Científicas De Investigación
4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is widely used in scientific research for bioconjugation. It can be used to modify proteins, peptides, and nucleic acids for a variety of applications, including imaging, drug delivery, and diagnostics. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is particularly useful for labeling biomolecules with fluorescent dyes or other imaging agents.
Propiedades
IUPAC Name |
4-(1,4-dioxane-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-8(12)2-1-3-10-9(13)7-6-14-4-5-15-7/h7H,1-6H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOZPJZLMFULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)

![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
